molecular formula C28H37N3O3S2 B11060716 methyl 2-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate

methyl 2-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate

Cat. No.: B11060716
M. Wt: 527.7 g/mol
InChI Key: DRUGVBYYQNRBFG-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-({[(1S,9R)-6-OXO-7,11-DIAZATRICYCLO[7310~2,7~]TRIDECA-2,4-DIEN-11-YL]CARBOTHIOYL}AMINO)-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure It is characterized by a tricyclic core with multiple functional groups, including a carbothioyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[(1S,9R)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL]CARBOTHIOYL}AMINO)-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tricyclic core, introduction of the carbothioyl group, and esterification to form the carboxylate ester. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({[(1S,9R)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL]CARBOTHIOYL}AMINO)-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the carbothioyl group or the ester moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

METHYL 2-({[(1S,9R)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL]CARBOTHIOYL}AMINO)-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe or inhibitor in various biochemical assays.

    Medicine: The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of METHYL 2-({[(1S,9R)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL]CARBOTHIOYL}AMINO)-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-({[(1S,9R)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL]CARBOTHIOYL}AMINO)-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE stands out due to its unique tricyclic structure and the presence of multiple functional groups. This combination of features allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C28H37N3O3S2

Molecular Weight

527.7 g/mol

IUPAC Name

methyl 2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioyl]amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate

InChI

InChI=1S/C28H37N3O3S2/c1-34-27(33)25-21-11-8-6-4-2-3-5-7-9-13-23(21)36-26(25)29-28(35)30-16-19-15-20(18-30)22-12-10-14-24(32)31(22)17-19/h10,12,14,19-20H,2-9,11,13,15-18H2,1H3,(H,29,35)/t19-,20-/m0/s1

InChI Key

DRUGVBYYQNRBFG-PMACEKPBSA-N

Isomeric SMILES

COC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=S)N3C[C@@H]4C[C@@H](C3)C5=CC=CC(=O)N5C4

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=S)N3CC4CC(C3)C5=CC=CC(=O)N5C4

Origin of Product

United States

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